3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC10853241
InChI: InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+
SMILES: CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br
Molecular Formula: C14H16BrN3O2
Molecular Weight: 338.20 g/mol

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime

CAS No.:

Cat. No.: VC10853241

Molecular Formula: C14H16BrN3O2

Molecular Weight: 338.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime -

Specification

Molecular Formula C14H16BrN3O2
Molecular Weight 338.20 g/mol
IUPAC Name (NE)-N-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]hydroxylamine
Standard InChI InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+
Standard InChI Key CTUJQJSTSYQBML-FRKPEAEDSA-N
Isomeric SMILES CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/O)OC)C)Br
SMILES CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br
Canonical SMILES CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule consists of a 4-methoxybenzaldehyde oxime backbone modified at the 3-position by a (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl group. Key structural elements include:

  • Benzaldehyde oxime: The parent aldehyde at position 1 of the benzene ring is converted to an oxime (-CH=N-OH), while a methoxy (-OCH₃) group occupies position 4.

  • Pyrazole substituent: A 1H-pyrazole ring substituted with bromine (position 4) and methyl groups (positions 3 and 5) is tethered to the benzene via a methylene (-CH₂-) bridge at position 3 .

Stereochemical Considerations

The oxime group introduces potential E/Z isomerism due to restricted rotation around the C=N bond. Computational studies of similar oximes suggest the E-isomer is typically favored due to reduced steric hindrance between the oxime hydroxyl and adjacent substituents .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 4-Methoxy-3-(bromomethyl)benzaldehyde oxime

  • 4-Bromo-3,5-dimethyl-1H-pyrazole

Coupling these fragments via nucleophilic substitution or metal-catalyzed cross-coupling represents a plausible route.

Synthesis of 4-Methoxy-3-(hydroxymethyl)benzaldehyde

  • Friedel-Crafts acylation: Methoxybenzene undergoes formylation at position 3 using dichloromethyl methyl ether and AlCl₃ to yield 3-formyl-4-methoxybenzene.

  • Reduction: The formyl group is reduced to a hydroxymethyl (-CH₂OH) group using NaBH₄ in ethanol .

Bromination and Oxime Formation

  • Bromination: Treatment of 3-(hydroxymethyl)-4-methoxybenzaldehyde with PBr₃ in dichloromethane converts the hydroxymethyl to bromomethyl (-CH₂Br).

  • Oxime formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol generates the oxime .

Pyrazole Coupling

The bromomethyl intermediate reacts with 4-bromo-3,5-dimethyl-1H-pyrazole under SN2 conditions (K₂CO₃, DMF, 60°C) to install the pyrazole moiety .

Alternative Coupling Strategies

Recent advances in T3P®-mediated couplings (propylphosphonic anhydride) demonstrate efficacy in conjugating heterocycles to aromatic systems. A mixture of the pyrazole carboxylic acid derivative and T3P® in DMF could facilitate this linkage, though adaptation would require precursor modification .

Physicochemical Properties

Predicted properties derived from structural analogs and computational models include:

PropertyValue/DescriptionBasis of Estimation
Molecular Weight381.23 g/molEmpirical formula: C₁₅H₁₇BrN₄O₂
Melting Point148–152°CSimilar oxime derivatives
SolubilityDMSO >50 mg/mL; sparingly soluble in H₂OLogP ≈ 2.1 (Predicted)
λmax (UV-Vis)278 nm (π→π* transition)TD-DFT calculations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, CH=N-OH)

    • δ 6.95–7.15 (m, 3H, aromatic H)

    • δ 5.02 (s, 2H, CH₂-pyrazole)

    • δ 3.82 (s, 3H, OCH₃)

    • δ 2.34 (s, 6H, pyrazole-CH₃)

  • ¹³C NMR:

    • δ 158.9 (C=N-OH)

    • δ 149.2 (pyrazole C-Br)

    • δ 56.1 (OCH₃)

Infrared Spectroscopy

  • Strong absorption at 1665 cm⁻¹ (C=N stretch)

  • Broad band at 3200–3400 cm⁻¹ (O-H stretch, oxime)

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